![molecular formula C21H23N3O5 B11017264 1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017264.png)
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethoxyphenyl group, and a pyrrolidine-3-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 4-(acetylamino)phenyl and 2,5-dimethoxyphenyl derivatives. These intermediates are prepared through standard organic reactions like acetylation and methoxylation.
Coupling Reactions: The key step involves the coupling of these intermediates with a pyrrolidine-3-carboxamide derivative. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Gene Expression: Modulating gene expression to influence cellular functions and responses.
Comparison with Similar Compounds
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: This compound has a similar acetylamino group but differs in the presence of a sulfinyl group instead of the dimethoxyphenyl group.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound shares the phenyl group but has a boronic acid ester moiety, making it useful in different types of chemical reactions.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(4-acetamidophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)24-12-14(10-20(24)26)21(27)23-18-11-17(28-2)8-9-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
ABEVFNZNDOZQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



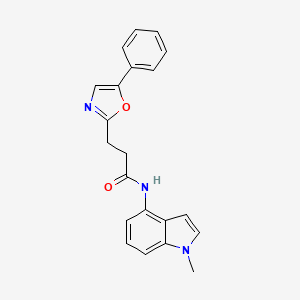
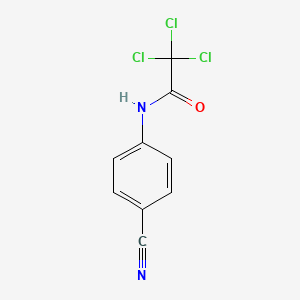

![2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11017213.png)
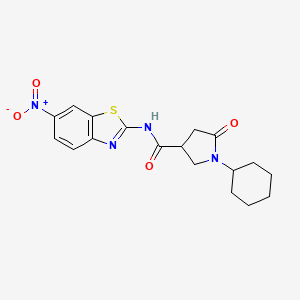
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine](/img/structure/B11017223.png)
![Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11017225.png)
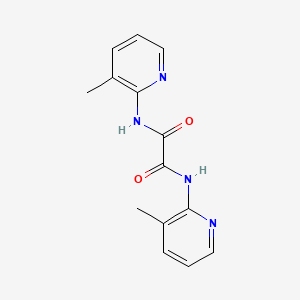
![3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11017256.png)
![(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017262.png)
![Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11017272.png)
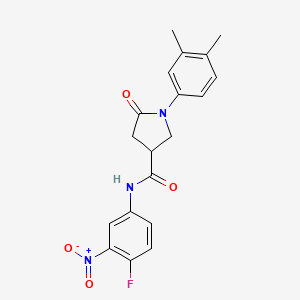
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11017275.png)
